6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one
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Overview
Description
6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of an iodine atom at the 6th position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the iodination of a precursor benzoxazine compound. One common method involves the reaction of 2H-benzo[B][1,4]oxazin-3(4H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydrobenzoxazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.
Oxidation Reactions: Oxidized products include benzoxazine-2,4-diones.
Reduction Reactions: Reduced products include dihydrobenzoxazines.
Scientific Research Applications
6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
6-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one:
Uniqueness
6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific types of chemical reactions. This uniqueness makes it valuable in the synthesis of complex molecules and advanced materials .
Properties
Molecular Formula |
C8H6INO2 |
---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
6-iodo-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6INO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |
InChI Key |
QUWMZIJQQSVNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)I |
Origin of Product |
United States |
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